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molecular formula C7H8ClNO B3048197 3-Amino-4-chloro-2-methylphenol CAS No. 160430-99-9

3-Amino-4-chloro-2-methylphenol

Cat. No. B3048197
M. Wt: 157.6 g/mol
InChI Key: HEVTVENFBFXVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057349

Procedure details

To a stirred solution of 3-amino-o-cresol (60 g) in anhydrous methanesulfonic acid (300 ml) was added N-chlorosuccinimide (68.3 g in five equal portions) over 2h and 10 min, keeping the reaction temperature between 10 and 12° C. by use of a cooling bath. The dark mixture was allowed to stir overnight and warm to room temperature. It was then added to 1000 ml water with stirring (final temperature approx. 51 ° C.). Concentrated ammonium hydroxide (370 ml) was added with stirring, keeping the temperature between 50 and 60° C. by use of a cooling bath. The product crystallized out near the end of the addition at 50-53° C. The product slurry was cooled to ice bath temperature and held for 1 h. The product, isolated in 70.5% yield by filtration, washing with ice water, and drying in vacuo at 50° C., was 98.44% pure by area-normalized HPLC with correction for relative response factors. It contained only 0.8% of the 6-chloro isomer and 0.68% of the 4,6-dichloro impurity. Recrystallization from isopropanol-water with charcoal treatment gave, in 94% recovery, purified product that was 99.67% pure by HPLC (mp 143-144° C.).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.3 g
Type
reactant
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[CH3:9].[Cl:10]N1C(=O)CCC1=O.O.[OH-].[NH4+]>CS(O)(=O)=O>[NH2:1][C:2]1[C:7]([Cl:10])=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)O)C
Name
Quantity
68.3 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
370 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature between 10 and 12° C.
STIRRING
Type
STIRRING
Details
with stirring (final temperature approx. 51 ° C.)
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the temperature between 50 and 60° C.
CUSTOM
Type
CUSTOM
Details
The product crystallized out near the end of the addition at 50-53° C
TEMPERATURE
Type
TEMPERATURE
Details
The product slurry was cooled to ice bath temperature
WAIT
Type
WAIT
Details
held for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product, isolated in 70.5% yield by filtration
WASH
Type
WASH
Details
washing with ice water
CUSTOM
Type
CUSTOM
Details
drying in vacuo at 50° C.
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol-water with charcoal treatment
CUSTOM
Type
CUSTOM
Details
gave, in 94% recovery
CUSTOM
Type
CUSTOM
Details
purified product that

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C(=CC=C1Cl)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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